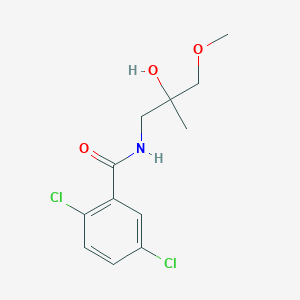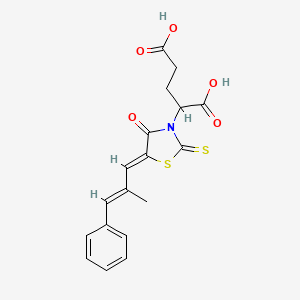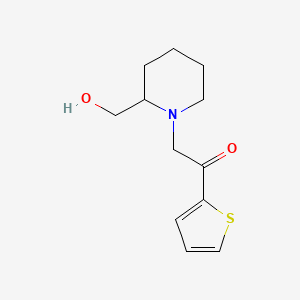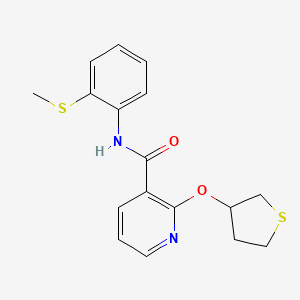
2,5-dichloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Enantioselective Synthesis and Neuroleptic Activity
Research on compounds with structural similarities to "2,5-dichloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide" has explored various synthetic pathways and pharmacological activities. For instance, studies have demonstrated the enantioselective synthesis of piperidines and benzamides, which are key in developing pharmaceutical agents with neuroleptic properties (Calvez, Chiaroni, & Langlois, 1998). Similarly, the synthesis and evaluation of benzamides for their neuroleptic activity highlight the significance of structural modifications in enhancing drug efficacy and potency (Iwanami et al., 1981).
Antimicrobial and Antioxidant Activities
Compounds derived from endophytic Streptomyces, including new benzamide derivatives, have shown promising antimicrobial and antioxidant activities. These findings suggest potential applications in developing novel therapeutic agents against microbial infections and oxidative stress-related conditions (Yang et al., 2015).
Selective Inhibition of Histone Deacetylase
Research into the selective inhibition of histone deacetylase 6 (HDAC6) by benzamide derivatives points to potential therapeutic applications in neurodegenerative diseases like Alzheimer's. These compounds have been shown to ameliorate disease phenotypes, including impaired learning and memory, suggesting a pathway for future drug development (Lee et al., 2018).
Properties
IUPAC Name |
2,5-dichloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO3/c1-12(17,7-18-2)6-15-11(16)9-5-8(13)3-4-10(9)14/h3-5,17H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPAEOBYSHJFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2853017.png)

![2-Chloro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B2853020.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2853022.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[[(2,3,5,6-tetramethylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B2853023.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2853025.png)
![2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol](/img/structure/B2853028.png)


![3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine](/img/structure/B2853034.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2853037.png)
